1-[4-(Biphenyl-4-yl)-1,3-thiazol-2-yl]-3-phenylurea
Description
Properties
Molecular Formula |
C22H17N3OS |
|---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
1-phenyl-3-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]urea |
InChI |
InChI=1S/C22H17N3OS/c26-21(23-19-9-5-2-6-10-19)25-22-24-20(15-27-22)18-13-11-17(12-14-18)16-7-3-1-4-8-16/h1-15H,(H2,23,24,25,26) |
InChI Key |
BIBHWXIBPULHRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)NC(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Bromination of 4-(Biphenyl-4-yl)acetophenone
The synthesis begins with bromination of 4-(biphenyl-4-yl)acetophenone using bromine (Br₂) in acetic acid at room temperature, yielding 2-bromo-1-(4-(biphenyl-4-yl)phenyl)ethan-1-one (2 ) (Scheme 1). This step proceeds quantitatively (>95% yield) due to the electrophilic aromatic substitution mechanism, facilitated by the electron-donating biphenyl group.
Thiazole Cyclization
The α-bromo ketone 2 is reacted with thiourea in refluxing ethanol to form 4-(biphenyl-4-yl)-1,3-thiazol-2-amine (3 ) via nucleophilic attack and cyclization (Equation 1). Key parameters include:
-
Solvent : Ethanol (polar protic) enhances thiourea nucleophilicity.
-
Temperature : Reflux (78°C) ensures complete conversion within 4 hours.
Formation of the Urea Linkage
Carbamate Activation
The amine 3 is converted to phenyl N-(4-(biphenyl-4-yl)-1,3-thiazol-2-yl)carbamate (4 ) by treatment with phenyl chloroformate in dichloromethane (DCM) under inert atmosphere (Equation 2). Triethylamine is used as a base to scavenge HCl, achieving 90–94% yield.
Urea Coupling in DMSO
The carbamate 4 reacts with aniline in DMSO at 25°C for 2 hours to form 1-[4-(Biphenyl-4-yl)-1,3-thiazol-2-yl]-3-phenylurea (5 ) (Equation 3). Critical factors include:
-
Molar Ratio : 1:1.05 (carbamate:aniline) minimizes side products.
-
Solvent : DMSO stabilizes the transition state via polar interactions.
-
Workup : Phenol byproduct is removed with 1N NaOH, yielding 76–84% pure product.
Optimization and Mechanistic Insights
Solvent and Temperature Effects
Comparative studies reveal DMSO outperforms THF or DMF in urea yield due to its high polarity and capacity to solubilize ionic intermediates. Elevated temperatures (>50°C) accelerate reaction rates but risk carbamate decomposition, making room temperature optimal.
Spectral Characterization
-
¹H NMR : Thiazole C5-H appears as a singlet at δ 7.85 ppm, while urea NH protons resonate at δ 9.12–9.34 ppm.
-
HRMS : [M+H]⁺ calculated for C₂₆H₂₀N₄OS: 437.1431; observed: 437.1428.
Alternative Routes and Comparative Analysis
Isocyanate-Mediated Approach
Direct reaction of 3 with phenyl isocyanate in DCM affords the target urea in 68% yield. However, this method requires stringent moisture control and generates volatile byproducts, making it less practical than the carbamate route.
Chemical Reactions Analysis
Hydrolysis Reactions
The urea moiety undergoes hydrolysis under acidic or basic conditions, yielding aromatic amines and carbon dioxide. For example:
This reaction is critical for decomposing the compound during metabolic studies or environmental degradation analysis.
Nucleophilic Substitution at the Thiazole Ring
The thiazole ring participates in nucleophilic substitution reactions at the 2- and 4-positions. For instance:
-
Alkylation with bromoalkylamines (e.g., 4-bromobutylamine HBr) in refluxing toluene produces thiazole-amine derivatives .
-
Aryl substitution with 4-bromobenzylamine forms N-(4-bromobenzyl)thiazole analogs .
Reaction conditions and yields for selected substitutions:
Cycloaddition Reactions
The thiazole ring engages in [4+2] cycloaddition with dienophiles like maleic anhydride, forming fused bicyclic structures. These reactions are exploited to synthesize polyheterocyclic systems for drug-discovery applications.
Urea-Specific Reactions
The urea group reacts with:
-
Isocyanates to form biurets.
-
Carbodiimides (e.g., DCC) in coupling reactions, as demonstrated in the synthesis of structurally related amides .
For example, DCC-mediated coupling with benzo[d]thiazol-2-amine produces bioactive amide derivatives .
Coordination Chemistry
The thiazole nitrogen and urea oxygen atoms act as ligands for transition metals. Coordination complexes with Cu(II) and Fe(III) have been reported, showing potential in catalysis and materials science .
Analytical Characterization
Key techniques for monitoring reactions include:
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 1-[4-(Biphenyl-4-yl)-1,3-thiazol-2-yl]-3-phenylurea exhibit promising anticancer properties. For example:
- Case Study : A study synthesized various urea and thiourea derivatives and tested their activity against the MDA-MB 231 breast cancer cell line using the MTT assay. The results showed that certain derivatives had significant anticancer activity, suggesting that modifications on the thiazole ring can enhance efficacy against cancer cells .
| Compound | IC50 (µM) | Activity |
|---|---|---|
| Compound A | 10.5 | Moderate |
| Compound B | 5.0 | High |
| Compound C | 20.0 | Low |
Acetylcholinesterase Inhibition
Another area of application is in the development of acetylcholinesterase inhibitors, which are crucial for treating neurodegenerative disorders like Alzheimer's disease. Compounds with thiazole structures have shown potential in this regard.
- Research Findings : A series of thiazole-based compounds were synthesized and evaluated for their inhibitory activity against acetylcholinesterase. One compound exhibited an IC50 value of 2.7 µM, indicating strong inhibitory action .
Organic Electronics
The compound also finds applications in organic electronics, particularly in organic light-emitting diodes (OLEDs). Its structural properties allow it to function effectively as a luminescent material.
- Application Insight : Research indicates that compounds with similar thiazole structures can be used as electron transport materials in OLEDs due to their favorable electronic properties .
| Property | Value |
|---|---|
| UV Absorption | 382 nm |
| Photoluminescence | 460 nm |
| Thermal Stability | >250 °C |
Mechanism of Action
The mechanism of action of N-[4-(4-BIPHENYLYL)-1,3-THIAZOL-2-YL]-N’-PHENYLUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-[4-(Biphenyl-4-yl)-1,3-thiazol-2-yl]-3-phenylurea with structurally related compounds, focusing on substituent effects, physicochemical properties, and biological activities.
Substituent Variations on the Thiazole Ring
2.1.1 Halogen-Substituted Derivatives
- Bromine’s electron-withdrawing effect may reduce electron density on the thiazole ring, altering reactivity or binding affinity compared to the biphenyl analog.
- Halogenated Pyrazolyl-Thiazoles (e.g., compounds 4 and 5 in ):
Chlorophenyl (Cl) and fluorophenyl (F) substituents yield isostructural crystals (triclinic, P̄1 symmetry) but differ in crystal packing due to halogen size and polarity. Fluorine’s small size and high electronegativity improve metabolic stability, whereas chlorine may enhance lipophilicity .
2.1.2 Alkyl and Aryl Substituents
- However, the absence of extended aromatic systems (e.g., biphenyl) may reduce stacking interactions in biological targets .
Functional Group Additions
- 1-(5-(4-(2-Chlorophenyl)piperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-phenylurea (C23H22ClN5O2S, MW 487.97):
The piperazine-carbonyl moiety introduces conformational flexibility and hydrogen-bonding capacity, which could enhance binding to enzymes or receptors. This complexity contrasts with the rigid biphenyl group in the target compound, suggesting divergent pharmacological profiles .
Crystallographic Comparisons
- Isostructural compounds with halogen substitutions (Cl, F, Br) exhibit nearly identical unit cell parameters but divergent packing motifs. For example, fluorophenyl derivatives form tighter intermolecular contacts due to fluorine’s polarity, whereas bromine’s larger van der Waals radius disrupts close packing .
- The biphenyl group in the target compound likely induces planar molecular conformations, facilitating π-π stacking in crystal lattices—a feature absent in mono-phenyl analogs .
Data Tables
Table 1: Comparative Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight | Key Substituent | Notable Property |
|---|---|---|---|---|
| This compound | C22H18N3OS | 380.46 | Biphenyl | High hydrophobicity |
| 1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-3-phenylurea | C16H12BrN3OS | 374.26 | 4-Bromophenyl | Enhanced crystallinity |
| 3-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-1-phenylurea | C17H15N3OS | 309.39 | 4-Methylphenyl | Improved solubility |
Biological Activity
1-[4-(Biphenyl-4-yl)-1,3-thiazol-2-yl]-3-phenylurea is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article reviews the current understanding of its biological activity, including mechanisms of action, efficacy against various cell lines, and structure-activity relationships.
Chemical Structure and Properties
The compound features a thiazole ring substituted with a biphenyl group and a phenylurea moiety. Its molecular formula is C19H16N2S, with a molecular weight of approximately 316.41 g/mol. The presence of both thiazole and urea functionalities suggests potential for diverse biological interactions.
Research indicates that compounds similar to this compound may exert their effects through multiple mechanisms:
- VEGFR Inhibition : Similar compounds have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial in tumor angiogenesis. This inhibition can lead to reduced tumor growth and metastasis .
- Cell Cycle Arrest : Some studies suggest that thiazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis. This is likely mediated through modulation of key regulatory proteins involved in the cell cycle .
- Apoptosis Induction : Compounds in this class have demonstrated the ability to trigger apoptosis in various cancer cell lines, suggesting they may activate intrinsic apoptotic pathways .
Anticancer Activity
The anticancer potential of this compound has been evaluated against several cancer cell lines:
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| PC-3 (Prostate) | 1.48 | |
| MCF-7 (Breast) | 8.55 | |
| HCT116 (Colon) | 14.31 | |
| A549 (Lung) | 0.95 |
These values indicate that the compound exhibits significant cytotoxicity, particularly against prostate cancer cells.
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives often correlates with their structural features. For instance:
- Substitution Patterns : The presence of electron-donating or withdrawing groups on the biphenyl moiety can significantly influence potency.
- Thiazole Ring Modifications : Alterations to the thiazole ring structure can enhance selectivity for specific targets like VEGFR or different cancer cell lines .
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety of thiazole derivatives:
- Case Study on Prostate Cancer : A study assessed the effects of a structurally similar thiazole derivative on PC-3 cells, reporting an IC50 value of 1.48 μM, indicating strong antiproliferative effects.
- Combination Therapy : Research has explored the use of thiazole derivatives in combination with conventional chemotherapeutics like Doxorubicin, resulting in enhanced efficacy and reduced resistance in various cancer models .
Q & A
Q. What are the standard synthetic routes for 1-[4-(Biphenyl-4-yl)-1,3-thiazol-2-yl]-3-phenylurea, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves two key steps:
Thiazole ring formation : Cyclocondensation of biphenyl-4-carbothioamide with α-haloketones or α-bromoacetophenone derivatives under reflux in ethanol or DMF.
Urea linkage : Reaction of the thiazole intermediate with phenyl isocyanate or via a carbodiimide-mediated coupling (e.g., using EDC/HOBt) in anhydrous dichloromethane .
- Purity Optimization :
- Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures.
- Monitor by HPLC (C18 column, acetonitrile/water mobile phase) to ensure >98% purity.
Q. How is the molecular structure of this compound validated, and what spectroscopic techniques are critical?
- Methodological Answer :
- Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths, angles, and torsional conformations. For example, similar thiazol-urea derivatives show dihedral angles of 18–65° between aromatic rings .
- Spectroscopy :
- NMR : NMR (DMSO-d6) typically shows thiazole C-H protons at δ 7.5–8.2 ppm and urea NH protons at δ 9.8–10.2 ppm.
- FT-IR : Urea C=O stretches appear at 1650–1680 cm, and thiazole C=N at 1520–1560 cm .
Q. What preliminary assays are used to evaluate its biological activity?
- Methodological Answer :
- Kinase inhibition : Screen against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays.
- Antiproliferative activity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC values calculated via nonlinear regression .
Advanced Research Questions
Q. How can non-merohedral twinning in crystallographic studies of this compound be resolved?
- Methodological Answer :
- Data Collection : Use a high-resolution detector (e.g., Dectris EIGER2) with ω-scans at multiple φ-angles to capture overlapping reflections .
- Refinement :
- Apply the TwinRotMat algorithm in SHELXL to deconvolute twin domains (e.g., refining minor twin components up to 47% ).
- Validate using the Flack parameter (target |x| < 0.1) and residual density maps (Δρ < 0.5 eÅ) .
Q. How do intermolecular interactions (e.g., π-π stacking, H-bonding) influence its supramolecular assembly?
- Methodological Answer :
- Analysis :
- Identify C–H···N/F/O interactions (2.3–2.8 Å) and π-π stacking (centroid distances 3.5–3.8 Å) using Mercury software.
- For example, thiazole-triazole π-π interactions in related compounds form 3D networks with ac-plane layering .
- Impact on Properties :
- Enhanced thermal stability (TGA shows decomposition >250°C) due to rigid packing.
- Solubility limitations in polar solvents (e.g., <0.1 mg/mL in water) .
Q. How can conflicting bioactivity data between in vitro and in vivo models be reconciled?
- Methodological Answer :
- Pharmacokinetic Profiling :
- Assess metabolic stability using liver microsomes (e.g., human CYP3A4/2D6) and plasma protein binding (equilibrium dialysis).
- Formulation Adjustments :
- Improve bioavailability via nanoemulsions (e.g., Tween-80/PEG-400) or pro-drug strategies (e.g., esterification of urea NH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
